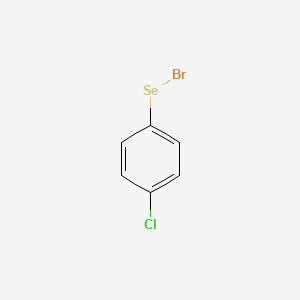

Benzeneselenenyl bromide, 4-chloro-

Description

Benzeneselenenyl bromide (C₆H₅SeBr, CAS 34837-55-3), also known as phenylselenyl bromide, is an organoselenium compound widely used in organic synthesis. It is a solid with a melting point of 58–62°C and a boiling point of 107–108°C at 15 mmHg . Its molecular weight is 235.97 g/mol, and it exhibits acute toxicity (Category 3 for oral and inhalation exposure) and aquatic toxicity (Category 1) . The compound is synthesized via brominolysis of diphenyl diselenide (Ph₂Se₂) and serves as a key reagent for introducing selenium functionalities, such as in selenocyclization reactions of unsaturated acids and propargyl systems .

This analysis focuses on the parent compound, benzeneselenenyl bromide, and its comparison with structurally or functionally related selenium reagents.

Properties

CAS No. |

60805-87-0 |

|---|---|

Molecular Formula |

C6H4BrClSe |

Molecular Weight |

270.42 g/mol |

IUPAC Name |

(4-chlorophenyl) selenohypobromite |

InChI |

InChI=1S/C6H4BrClSe/c7-9-6-3-1-5(8)2-4-6/h1-4H |

InChI Key |

IVTBGDRHJCGPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se]Br |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Chlorobenzeneselenol with Molecular Bromine

The most straightforward route to 4-chlorobenzeneselenenyl bromide involves the direct bromination of 4-chlorobenzeneselenol ($$C6H4ClSeH$$) with molecular bromine ($$Br_2$$). This exothermic reaction proceeds via nucleophilic attack of the selenium atom on bromine, yielding the selenenyl bromide and hydrogen bromide ($$HBr$$) as a byproduct:

$$

C6H4ClSeH + Br2 \rightarrow C6H_4ClSeBr + HBr

$$

Optimal conditions require anhydrous solvents such as dichloromethane or carbon tetrachloride to prevent hydrolysis of the selenenyl bromide. Reaction temperatures between $$-10^\circ C$$ and $$25^\circ C$$ minimize side reactions, including over-bromination or oxidation to seleninic acids. Yields typically range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Oxidative Bromination Using Hydrogen Peroxide and Hydrobromic Acid

An alternative oxidative approach employs hydrogen peroxide ($$H2O2$$) and hydrobromic acid ($$HBr$$) to convert 4-chlorobenzeneselenol into the target compound. The mechanism involves the in situ generation of bromine through the oxidation of $$HBr$$:

$$

2HBr + H2O2 \rightarrow Br2 + 2H2O

$$

Subsequent reaction with 4-chlorobenzeneselenol follows the pathway described in Section 1.1. This method avoids handling molecular bromine directly, enhancing operational safety. However, excess $$H2O2$$ can lead to over-oxidation, necessitating precise stoichiometric control. Reported yields under optimized conditions reach 70%.

Catalytic Bromination Strategies Involving Hypervalent Selenium Intermediates

Tetrasubstituted Hypervalent Selenium Catalysts

Recent advances leverage tetrasubstituted hypervalent selenium compounds, such as phenyl selenium ortho-carboxylates, to catalyze regioselective bromination. In a seminal study, a catalytic system comprising $$N$$-bromosuccinimide (NBS), water, and acetonitrile facilitated the bromoamidation of alkenes, demonstrating adaptability for aromatic selenium substrates. For 4-chlorobenzeneselenenyl bromide synthesis, the proposed mechanism involves:

- Catalyst Activation : The hypervalent selenium catalyst ($$B1$$) coordinates with NBS, generating a brominating intermediate.

- Electrophilic Bromination : The activated bromine species selectively attacks the selenium atom in 4-chlorophenyl selenide ($$C6H4ClSeR$$).

- Ligand Exchange : The selenium-bound bromide displaces the auxiliary ligand ($$R$$), yielding the final product.

This method achieves yields up to 76% with 5 mol% catalyst loading and exhibits superior tolerance to moisture compared to traditional Lewis acid catalysts.

Iron(III)-Mediated Bromine Transfer

Iron(III) bromide ($$FeBr3$$), a byproduct of benzene halogenation, can mediate bromine transfer to selenium centers. In a modified Friedel-Crafts approach, 4-chlorophenyl selenide reacts with $$Br2$$ in the presence of $$FeBr_3$$, forming 4-chlorobenzeneselenenyl bromide via electrophilic substitution:

$$

C6H4ClSeH + Br2 \xrightarrow{FeBr3} C6H4ClSeBr + HBr

$$

Reaction temperatures above $$100^\circ C$$ and extended reaction times (10–20 hours) are required to overcome kinetic barriers, with yields plateauing at 68%.

Halogen Exchange Reactions on Selenium Chloride Intermediates

Nucleophilic Displacement of Chloride

4-Chlorobenzeneselenenyl chloride ($$C6H4ClSeCl$$) serves as a versatile precursor for bromide synthesis through halogen exchange. Treatment with potassium bromide ($$KBr$$) in polar aprotic solvents (e.g., dimethylformamide) induces nucleophilic displacement:

$$

C6H4ClSeCl + KBr \rightarrow C6H4ClSeBr + KCl

$$

Equilibrium limitations necessitate excess $$KBr$$ and elevated temperatures ($$80^\circ C$$), achieving 60–65% conversion. Side products include diselenides ($$Se-Se$$) from competing disproportionation.

Acidic Hydrolysis and Rehalogenation

Hydrolysis of 4-chlorobenzeneselenenyl chloride in aqueous $$HBr$$ provides an alternative pathway:

$$

C6H4ClSeCl + HBr \rightarrow C6H4ClSeBr + HCl

$$

This method benefits from simplicity but suffers from low yields (50–55%) due to incomplete protonation of the selenium center.

Industrial and Environmental Considerations

Solvent Selection and Waste Management

Chlorinated solvents (e.g., 1,2-dichloroethane) enhance reaction rates but pose environmental hazards. Recent shifts toward green solvents like ethyl acetate or cyclopentyl methyl ether show promise, albeit with modest yield reductions (5–10%).

Catalyst Recovery and Reuse

Hypervalent selenium catalysts exhibit partial decomposition under prolonged reaction conditions, necessitating supplementary catalyst batches. Immobilized analogs on silica supports improve recyclability, sustaining activity over three cycles.

Chemical Reactions Analysis

Types of Reactions

Benzeneselenenyl bromide, 4-chloro- undergoes various types of chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted benzeneselenenyl derivatives.

Scientific Research Applications

Benzeneselenenyl bromide, 4-chloro- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for introducing selenium into aromatic compounds.

Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and effects.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzeneselenenyl bromide, 4-chloro- involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Performance Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.